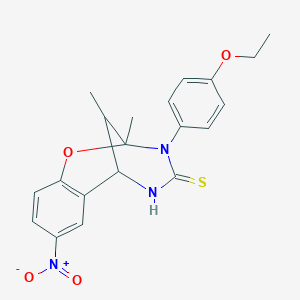

3-(4-ethoxyphenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

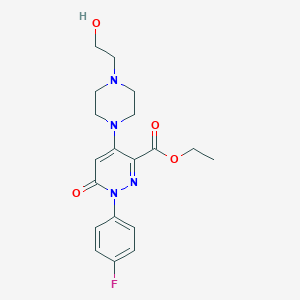

The compound is a complex organic molecule with several functional groups. It contains an ethoxyphenyl group, which is a phenyl ring (a type of aromatic ring) with an ethoxy group (-OCH2CH3) attached. It also has a nitro group (-NO2), which is often found in explosives but also in many pharmaceuticals and dyes. The rest of the molecule is a type of cyclic compound, possibly a type of heterocycle due to the presence of non-carbon atoms in the ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to determine the structure .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. These might include things like its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Synthetic Routes and Chemical Reactivity

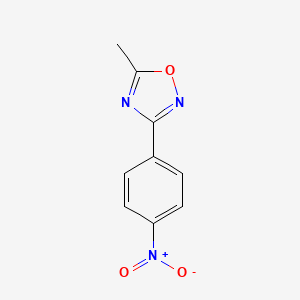

Synthetic methodologies for compounds with intricate structures like "3-(4-ethoxyphenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione" are crucial for their application in scientific research. The synthesis of isoquinoline derivatives, for example, explores the antiarrhythmic properties of compounds with nitrophenyl groups, suggesting a pathway for synthesizing complex heterocycles that could be applied to our compound of interest (Markaryan et al., 2000). Similarly, the development of new synthetic routes to 3-oxo-4-amino-1,2,3-oxadiazole derivatives from benzyl cyanide hints at the versatility of nitro group-containing compounds in chemical synthesis (Bohle & Perepichka, 2009).

Material Science Applications

Compounds with specific functionalities, such as oxadiazole rings, have shown potential in material science, particularly in corrosion inhibition. For instance, synthesized oxadiazole derivatives were tested for their efficiency in preventing mild steel dissolution, demonstrating significant potential for applications in protective coatings and corrosion-resistant materials (Kalia et al., 2020).

Pharmaceutical Research

The structural complexity and the presence of nitro groups, as seen in similar compounds, lend themselves to pharmaceutical applications. For example, research on selective estrogen receptor modulators (SERMs) like arzoxifene has provided insights into the chemoprevention of breast cancer, highlighting the therapeutic potential of structurally complex compounds (Suh et al., 2001). This suggests that our compound could be explored for similar bioactive properties.

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a pharmaceutical, future research might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a material for some kind of industrial application, future research might focus on optimizing its properties for that application .

Properties

IUPAC Name |

10-(4-ethoxyphenyl)-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-4-26-15-8-5-13(6-9-15)22-19(28)21-18-12(2)20(22,3)27-17-10-7-14(23(24)25)11-16(17)18/h5-12,18H,4H2,1-3H3,(H,21,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKBAHZKTYXPEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=S)NC3C(C2(OC4=C3C=C(C=C4)[N+](=O)[O-])C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2873438.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2873440.png)

![N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2873443.png)

![N-(4-isopropylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2873449.png)

![4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane](/img/structure/B2873452.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873453.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2873455.png)

![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2873460.png)